1,4-Benzodioxin, 2-phenyl-
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Overview
Description
1,4-Benzodioxin, 2-phenyl- is an organic compound with the molecular formula C14H10O2. It is a derivative of benzodioxin, characterized by the presence of a phenyl group attached to the 2-position of the benzodioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin, 2-phenyl- can be synthesized through several methods. One common approach involves the dehydration of 2-hydroxy compounds under suitable conditions . Another method includes the preparation of 2-bromo-1,4-benzodioxin and its subsequent use in the synthesis of 2-alkenyl, alkyl, and aryl-1,4-benzodioxins . Additionally, the reaction of 2-lithio-benzodioxin with epoxides has been explored to obtain benzodioxin analogues .
Industrial Production Methods
Industrial production methods for 1,4-Benzodioxin, 2-phenyl- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodioxin ring.
Substitution: Substitution reactions, such as halogenation, can be carried out to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Molecular iodine can be used as a reagent for oxidative cyclization reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield thiadiazole-fused derivatives .
Scientific Research Applications
1,4-Benzodioxin, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Derivatives of 1,4-Benzodioxin, 2-phenyl- have shown promise as calcium antagonists and antidiabetic agents
Industry: It is used in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound’s structure allows it to form key interactions with enzyme active sites, enhancing its inhibitory effects .
Comparison with Similar Compounds
1,4-Benzodioxin, 2-phenyl- can be compared with other similar compounds, such as:
1,3-Benzodioxane: This compound has a different ring structure and is used in medicinal and agrochemical research.
2,3-Dihydro-1,4-benzoxathiine: This compound has sulfur in its ring structure and is used in the synthesis of various derivatives.
1,4-Benzodioxepin: Another similar compound with a different ring structure, used as a calcium antagonist.
The uniqueness of 1,4-Benzodioxin, 2-phenyl- lies in its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5770-58-1 |
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Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-1,4-benzodioxine |
InChI |
InChI=1S/C14H10O2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |
InChI Key |
PZCIQQNWTOBWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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